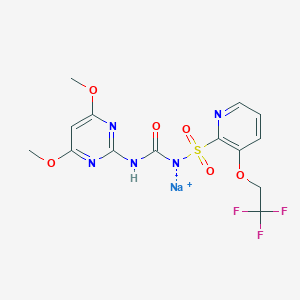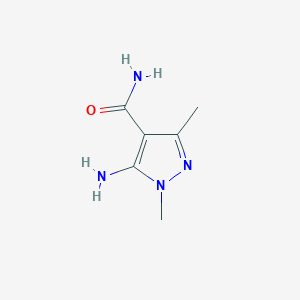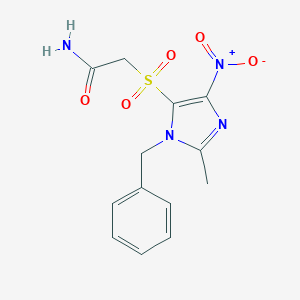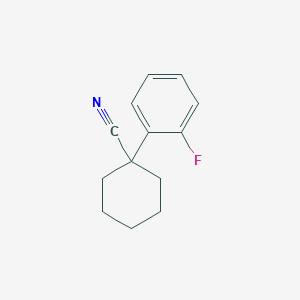
Arachidonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide arachidonique (sel de sodium) est un acide gras polyinsaturé oméga-6 constituant des phospholipides des membranes cellulaires. C’est une chaîne de 20 carbones contenant quatre doubles liaisons cis, ce qui permet à la forme d’acide libre de l’acide arachidonique d’être une huile insoluble. Ceci peut être converti en forme de sel de sodium soluble dans l’eau dans la plage de pH physiologique normale . L’acide arachidonique et ses métabolites jouent des rôles importants dans divers processus biologiques, y compris la transduction du signal, la contraction des muscles lisses, la chimiotaxie, la prolifération cellulaire, la différenciation et l’apoptose .
Applications De Recherche Scientifique
L’acide arachidonique (sel de sodium) est largement utilisé en recherche scientifique en raison de son rôle dans divers processus biologiques:
Mécanisme D'action
L’acide arachidonique exerce ses effets par l’intermédiaire de ses métabolites, qui agissent comme des molécules de signalisation. Il est libéré des phospholipides membranaires par l’action de la phospholipase A2. L’acide arachidonique libre est ensuite métabolisé par les cyclooxygénases, les lipooxygénases et les enzymes du cytochrome P450 pour produire divers eicosanoïdes. Ces eicosanoïdes se lient à des récepteurs spécifiques sur les cellules cibles, initiant des voies de transduction du signal qui régulent l’inflammation, la douleur et d’autres réponses physiologiques .
Composés similaires:
Acide linoléique : Un précurseur de l’acide arachidonique, également un acide gras oméga-6.
Acide eicosapentaénoïque : Un acide gras oméga-3 ayant des rôles similaires dans l’inflammation et la signalisation cellulaire.
Acide docosahexaénoïque : Un autre acide gras oméga-3 important pour le fonctionnement et le développement du cerveau.
Unicité : L’acide arachidonique est unique en raison de son rôle spécifique en tant que précurseur d’un large éventail de lipides bioactifs, notamment les prostaglandines, les thromboxanes et les leucotriènes. Ces métabolites jouent des rôles distincts et essentiels dans l’inflammation, la réponse immunitaire et d’autres processus physiologiques .
Analyse Biochimique
Biochemical Properties
Sodium arachidonate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by three types of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These interactions lead to the conversion of sodium arachidonate into various metabolites that trigger different biochemical reactions .
Cellular Effects
Sodium arachidonate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the development of inflammation as intercellular pro-inflammatory mediators, but also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation .
Molecular Mechanism
Sodium arachidonate exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can react with molecular oxygen nonenzymatically, contributing to oxidative stress, or through the actions of COX, LOX, and CYP450 enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium arachidonate change over time. It has been observed that sodium arachidonate is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Moreover, the stability of an aqueous solution of this product is very poor with oxidation of the double bonds .
Dosage Effects in Animal Models
The effects of sodium arachidonate vary with different dosages in animal models. For instance, higher doses of sodium arachidonate are needed to suppress inflammation than are required to inhibit prostaglandin synthesis .
Metabolic Pathways
Sodium arachidonate is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is a precursor in the formation of leukotrienes, prostaglandins, and thromboxanes .
Transport and Distribution
Sodium arachidonate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is believed to contribute to cellular differentiation in reticulocytes and promote the excitability of the peripheral somatosensory system in leukocytes and airway cells .
Subcellular Localization
Sodium arachidonate is localized in specific compartments or organelles within the cell. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, it is a major component of cell membrane lipids, contributing to cell membrane structure .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acide arachidonique peut être synthétisé à partir de l’acide linoléique par une série de réactions de désaturation et d’élongation. La forme de sel de sodium est préparée en neutralisant l’acide libre avec de l’hydroxyde de sodium. La réaction est généralement effectuée dans une atmosphère inerte pour prévenir l’oxydation .
Méthodes de production industrielle : La production industrielle de l’acide arachidonique (sel de sodium) implique souvent une fermentation microbienne utilisant des souches telles que Mortierella alpina. Le processus de fermentation est optimisé pour un rendement et une pureté élevés, suivis d’étapes d’extraction et de purification pour obtenir la forme de sel de sodium .
Types de réactions:
Réduction : Bien que moins courantes, les réactions de réduction peuvent se produire dans des conditions spécifiques.
Substitution : L’acide arachidonique peut participer à des réactions de substitution, en particulier dans la formation d’esters et d’amides.
Réactifs et conditions courants:
Oxydation : Enzymes cyclooxygénases et lipooxygénases, oxygène moléculaire.
Réduction : Hydrogène gazeux, catalyseurs métalliques.
Substitution : Alcools, amines et catalyseurs appropriés.
Principaux produits:
Prostaglandines, thromboxanes, leucotriènes et lipoxines : sont les principaux produits de l’oxydation de l’acide arachidonique.
Comparaison Avec Des Composés Similaires
Linoleic acid: A precursor to arachidonic acid, also an omega-6 fatty acid.
Eicosapentaenoic acid: An omega-3 fatty acid with similar roles in inflammation and cell signaling.
Docosahexaenoic acid: Another omega-3 fatty acid important for brain function and development.
Uniqueness: Arachidonic acid is unique due to its specific role as a precursor to a wide range of bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes. These metabolites have distinct and critical roles in inflammation, immune response, and other physiological processes .
Propriétés
Numéro CAS |
6610-25-9 |
|---|---|
Formule moléculaire |
C20H32NaO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/b7-6-,10-9-,13-12-,16-15-; |
Clé InChI |
RMBLTWUTZAFABA-XVSDJDOKSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.[Na] |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O.[Na] |
Synonymes |
(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)


